2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate
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Overview
Description
The compound “2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzofuran core, a fluorophenyl group, and a dimethylazanium moiety, making it a unique and versatile chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate” involves multiple steps, starting with the preparation of the benzofuran core The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions
The final step involves the quaternization of the dimethylazanium moiety, which can be accomplished by reacting the intermediate with dimethyl sulfate or a similar quaternizing agent. The reaction conditions typically involve mild temperatures and the use of polar solvents such as acetonitrile or dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and alkylation steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound “2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate” can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving benzofuran derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of “2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate” involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with enzymes or receptors involved in oxidative stress pathways, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The dimethylazanium moiety can facilitate cellular uptake and localization.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
The uniqueness of “2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate” lies in its combination of a benzofuran core with a fluorophenyl group and a dimethylazanium moiety. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
40680-84-0 |
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Molecular Formula |
C25H30FNO9 |
Molecular Weight |
507.5 g/mol |
IUPAC Name |
2-[[5-[3-(4-fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C23H28FNO5.C2H2O4/c1-25(2)12-14-30-22-19(18(26)10-7-15-5-8-16(24)9-6-15)20(27-3)17-11-13-29-21(17)23(22)28-4;3-1(4)2(5)6/h5-6,8-9,11,13,18,26H,7,10,12,14H2,1-4H3;(H,3,4)(H,5,6) |
InChI Key |
ULXDDZJNNKGSFB-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCOC1=C(C2=C(C=CO2)C(=C1C(CCC3=CC=C(C=C3)F)O)OC)OC.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
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